![molecular formula C15H14O2 B6377597 5-(2,3-Dimethylphenyl)-2-formylphenol, 95% CAS No. 1261930-16-8](/img/structure/B6377597.png)
5-(2,3-Dimethylphenyl)-2-formylphenol, 95%
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Overview
Description
5-(2,3-Dimethylphenyl)-2-formylphenol, 95% (hereafter referred to as 5-DMPFP) is a powerful phenolic compound with a wide range of applications in the fields of medicine and chemistry. It is a white crystalline solid with a melting point of 231-232°C. 5-DMPFP is a compound used in the synthesis of various pharmaceuticals, and is also used for its antioxidant and anti-inflammatory properties.
Scientific Research Applications
5-DMPFP has a wide range of applications in the fields of medicine and chemistry. It is used as an antioxidant and anti-inflammatory agent in the synthesis of various pharmaceuticals. It is also used as a reagent in the synthesis of other compounds, such as 2-acetyl-5-(2,3-dimethylphenyl)-2-formylphenol. In addition, 5-DMPFP has been used in the synthesis of polymers and has been found to be a useful intermediate in the synthesis of poly(ethylene glycol)s.
Mechanism of Action
5-DMPFP is a phenolic compound and is believed to act as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory cytokines. It is also believed to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
5-DMPFP has been found to possess antioxidant and anti-inflammatory properties in vitro and in vivo. In vitro studies have shown that 5-DMPFP scavenges ROS and inhibits the production of pro-inflammatory cytokines. In addition, it has been found to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as COX-2 and LOX. In vivo studies have demonstrated that 5-DMPFP has anti-inflammatory and antioxidant effects in animal models of inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 5-DMPFP in lab experiments include its availability, low cost, and ease of synthesis. In addition, its antioxidant and anti-inflammatory properties make it a useful reagent for the synthesis of pharmaceuticals and other compounds. The limitations of using 5-DMPFP in lab experiments include its toxicity, which can be a concern when handling the compound.
Future Directions
The potential future directions of research into 5-DMPFP include further investigation into its antioxidant and anti-inflammatory properties, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. In addition, further research into the toxicity of 5-DMPFP could be conducted in order to better understand the potential risks associated with its use in lab experiments. Finally, research into the potential synergistic effects of 5-DMPFP in combination with other compounds could be conducted in order to explore its potential therapeutic applications.
Synthesis Methods
5-DMPFP can be synthesized from the reaction of 2,3-dimethylphenol and formaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out at room temperature in a solvent such as methanol or ethanol. The reaction is typically carried out in a three-necked round-bottomed flask equipped with a reflux condenser, a thermometer, and a stirrer. The reaction is then monitored until the desired product is obtained.
properties
IUPAC Name |
4-(2,3-dimethylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-4-3-5-14(11(10)2)12-6-7-13(9-16)15(17)8-12/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMXOSRTGFIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685056 |
Source
|
Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethylphenyl)-2-formylphenol | |
CAS RN |
1261930-16-8 |
Source
|
Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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